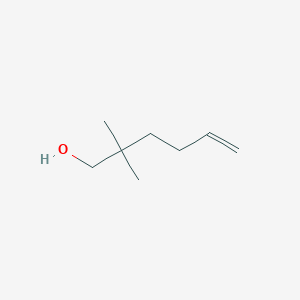

2,2-Dimethylhex-5-en-1-ol

Description

BenchChem offers high-quality 2,2-Dimethylhex-5-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylhex-5-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethylhex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYYDFSDWKBPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437094 | |

| Record name | 2,2-dimethylhex-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56068-50-9 | |

| Record name | 2,2-dimethylhex-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2,2-Dimethylhex-5-en-1-ol

This guide provides a comprehensive technical overview of 2,2-Dimethylhex-5-en-1-ol, a unique bifunctional organic molecule. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into its chemical identity, physicochemical properties, synthesis protocols, and potential applications, grounding all information in established scientific principles.

Chemical Identity and Nomenclature

2,2-Dimethylhex-5-en-1-ol is a primary alcohol featuring a quaternary carbon center and a terminal alkene. This structure imparts specific steric and electronic properties that make it an interesting building block in organic synthesis.

-

IUPAC Name : The systematic name for this compound, following the rules of the International Union of Pure and Applied Chemistry, is 2,2-dimethylhex-5-en-1-ol .[1]

-

CAS Registry Number : Its unique identifier in the Chemical Abstracts Service is 56068-50-9 .[1][2]

-

Molecular Formula : C₈H₁₆O.[2]

-

Molecular Weight : 128.21 g/mol .[1]

-

Synonyms : This compound is also known by several other names and identifiers, including 2,2-Dimethyl-5-hexene-1-ol, SCHEMBL733256, and DTXSID00437094.[1][2]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of 2,2-Dimethylhex-5-en-1-ol is critical for its handling, purification, and characterization. The data presented below is a compilation from various chemical databases.

Table 1: Physicochemical Properties of 2,2-Dimethylhex-5-en-1-ol

| Property | Value | Source |

| Boiling Point | 175.18 °C (at 760 mmHg) | [2] |

| Density | 0.837 g/cm³ | [2] |

| Flash Point | 65.37 °C | [2] |

| Refractive Index | 1.439 | [2] |

| Vapor Pressure | 0.359 mmHg (at 25°C) | [2] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic data is essential for the structural confirmation of 2,2-Dimethylhex-5-en-1-ol. While raw spectral data is not reproduced here, information on available spectra can be found in public databases such as PubChem and SpectraBase, including ¹³C NMR, GC-MS, and vapor phase IR spectra.[1]

Synthesis of 2,2-Dimethylhex-5-en-1-ol: A Validated Protocol

The synthesis of 2,2-Dimethylhex-5-en-1-ol can be efficiently achieved through the reduction of a corresponding ester, specifically methyl 2,2-dimethyl-5-hexenoate. This method is advantageous due to its high yield and the commercial availability of the necessary reagents. A reported yield for this specific transformation is as high as 97%.

Retrosynthetic Analysis

A logical retrosynthetic approach for a primary alcohol is the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. For 2,2-Dimethylhex-5-en-1-ol, the immediate precursor is envisioned as methyl 2,2-dimethyl-5-hexenoate. This ester can be synthesized via standard organic reactions, but for the purpose of this guide, we will focus on the final reduction step.

Experimental Protocol: Reduction of Methyl 2,2-dimethyl-5-hexenoate

This protocol details the reduction of methyl 2,2-dimethyl-5-hexenoate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.

Materials and Reagents:

-

Methyl 2,2-dimethyl-5-hexenoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen-filled glovebox)

Step-by-Step Procedure:

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester : A solution of methyl 2,2-dimethyl-5-hexenoate in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at 0 °C.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete reduction.

-

Quenching : The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate. This is a highly exothermic step and should be performed with caution in an ice bath. The addition is continued until the gray suspension turns into a white, granular precipitate.

-

Workup and Isolation : The resulting mixture is filtered, and the solid residue is washed with additional diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,2-Dimethylhex-5-en-1-ol.

Causality and Self-Validation

-

Choice of Reducing Agent : Lithium aluminum hydride is chosen for its high reactivity and efficiency in reducing esters to primary alcohols. Weaker reducing agents like sodium borohydride are generally not effective for this transformation.

-

Anhydrous Conditions : LiAlH₄ reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for both safety and reaction efficiency.

-

Controlled Addition and Temperature : The initial reaction is highly exothermic. Dropwise addition at 0 °C prevents the reaction from becoming uncontrollable and minimizes side reactions.

-

Quenching Method : The Fieser workup using sodium sulfate is a common and effective method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easy to filter.

-

Validation : The purity and identity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compared with literature data.

Synthesis Workflow Diagram

Caption: Synthesis of 2,2-Dimethylhex-5-en-1-ol via ester reduction.

Safety and Handling

2,2-Dimethylhex-5-en-1-ol is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

H227 : Combustible liquid

-

H315 : Causes skin irritation

-

H319 : Causes serious eye irritation

-

H335 : May cause respiratory irritation

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Potential Applications

While specific, large-scale industrial applications of 2,2-Dimethylhex-5-en-1-ol are not widely documented, its bifunctional nature makes it a valuable intermediate in several areas of chemical synthesis:

-

Fragrance and Flavor Industry : Long-chain alcohols and their derivatives are often used as components in fragrance compositions.[3] The unique structure of 2,2-Dimethylhex-5-en-1-ol could contribute to novel scents.

-

Polymer and Materials Science : The presence of a hydroxyl group and a terminal double bond allows this molecule to be incorporated into polymers through either esterification or olefin metathesis, potentially imparting unique properties to the resulting materials.

-

Drug Development and Medicinal Chemistry : As a chiral building block (if synthesized in an enantiomerically pure form), it could serve as a precursor for the synthesis of complex molecular targets with potential biological activity. The gem-dimethyl group can impart specific conformational constraints, which is often desirable in drug design.

-

Organic Synthesis Intermediate : The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, and the alkene can undergo a variety of transformations (e.g., epoxidation, hydroboration-oxidation, ozonolysis), making it a versatile starting material for the synthesis of more complex molecules.

Conclusion

2,2-Dimethylhex-5-en-1-ol is a structurally interesting and synthetically accessible molecule. Its well-defined physicochemical properties and the availability of high-yielding synthetic routes make it a valuable tool for researchers in various fields. While its direct applications are still emerging, its potential as a versatile building block in the creation of new fragrances, polymers, and pharmaceutically relevant compounds is significant. Adherence to proper safety protocols is essential when handling this combustible and irritant compound.

References

-

PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-5-ethyl-5-(1-hydroxy propyl)-1,3-dioxane. Retrieved January 26, 2026, from [Link]

- Allylic Grignard reagents. (n.d.). Science of Synthesis.

-

Gauth. (n.d.). Ethyl acetate react with Grignard reagent methyl magnesium bromide form?. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Dimethylhex-5-en-1-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

LookChem. (n.d.). 2,2-Dimethylhex-5-en-1-ol. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-hexenal.

- Google Patents. (n.d.). Grignard reagent allyl magnesium bromide preparation process.

-

ResearchGate. (n.d.). A Kinetics study of 2-ethyl-2-hexenal hydrogenation to 2-ethyl-hexanol over Nickel based catalyst. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,5-dimethyl-2,5-dihydroperoxy-hexane.

-

Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved January 26, 2026, from [Link]

-

Stack Exchange. (2014, May 1). What is/are the product when 2,2-dimethylhex-5-en-3-ol reacts with Lucas reagent?. Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, August 6). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance.

-

Organic Syntheses. (n.d.). 1,1-diphenylcyclopropane. Retrieved January 26, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of hexanal. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Preparation process of 2-ethyl hexenal and 2-ethyl hexanol.

-

World Anti-Doping Agency. (2019, June 1). The Prohibited List. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Dimethylcyclohexen-als and their use in perfume compositions.

-

ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. Retrieved January 26, 2026, from [Link]

-

European Patent Office. (2019, November 12). SYNTHESIS AND USE OF 2-ETHYL-5,5-DIMETHYL-CYCLOHEXANOL AS FRAGRANCE AND FLAVOR MATERIAL - EP 3681463 B1. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2,2-Dimethylhex-5-en-1-ol

Abstract

This document provides a comprehensive guide for the synthesis of 2,2-dimethylhex-5-en-1-ol, a valuable terpenoid-like building block in synthetic organic chemistry and drug development. We present three distinct and reliable alkylation-based approaches, designed for practical implementation in a research and development setting. Each methodology is detailed with step-by-step protocols, mechanistic insights, and a discussion of the rationale behind experimental choices. The presented routes include: (1) α-Alkylation of Isobutyraldehyde via a Magnesioenamine Intermediate, followed by reduction; (2) Olefination of Isobutyraldehyde via the Wittig Reaction, followed by reduction; and (3) Direct Synthesis via Grignard Addition of Allylmagnesium Bromide to Isobutyraldehyde. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to confidently synthesize and utilize this important chemical intermediate.

Introduction

2,2-Dimethylhex-5-en-1-ol is a chiral alcohol that serves as a key intermediate in the synthesis of various natural products and biologically active molecules. Its gem-dimethyl group and terminal alkene functionality make it a versatile synthon for the construction of complex molecular architectures. The strategic introduction of the allyl group onto a gem-dimethylated carbon framework is the central challenge in its synthesis. This guide explores three robust alkylation strategies to achieve this transformation, each with its own set of advantages and considerations. We will delve into the practical aspects of each synthesis, providing not just a recipe, but a deeper understanding of the underlying chemical principles.

Approach 1: α-Alkylation of Isobutyraldehyde via a Magnesioenamine Intermediate

This approach involves the formation of a nucleophilic enolate equivalent from isobutyraldehyde, which is then alkylated with an allyl halide. To circumvent issues with self-condensation and poly-alkylation common with direct enolate formation from aldehydes, we utilize a magnesioenamine intermediate. This strategy enhances the control and efficiency of the α-alkylation step. The resulting aldehyde, 2,2-dimethylhex-5-enal, is then selectively reduced to the target alcohol.

Scientific Rationale

Direct deprotonation of isobutyraldehyde with strong bases like lithium diisopropylamide (LDA) can be challenging due to the high reactivity of the resulting enolate, which can lead to self-aldol reactions.[1] The use of a magnesioenamine, formed from the corresponding imine, provides a less basic and more sterically hindered nucleophile. This approach, pioneered by Stork, allows for cleaner mono-alkylation at the α-position.[2] The subsequent reduction of the α,α-disubstituted aldehyde to the primary alcohol is a straightforward transformation, readily achieved with standard reducing agents.

Experimental Workflow

Caption: Workflow for the synthesis via magnesioenamine alkylation.

Detailed Protocols

Part 1A: Synthesis of N-(2-Methylpropylidene)-tert-butylamine (Imine Formation)

-

To a round-bottom flask, add tert-butylamine (1.0 eq) and isobutyraldehyde (1.0 eq).

-

Stir the mixture at room temperature for 1 hour. A milky solution will form.

-

Separate the aqueous layer.

-

Add anhydrous potassium carbonate to the organic layer to dry the product.

-

Filter and distill the crude product to yield N-(2-methylpropylidene)-tert-butylamine.[2]

Part 1B: Alkylation of the Magnesioenamine

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of ethylmagnesium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of N-(2-methylpropylidene)-tert-butylamine (1.1 eq) in THF.

-

Reflux the mixture for 12-14 hours.

-

Cool the reaction mixture to room temperature and add allyl bromide (1.0 eq).

-

Reflux the solution for an additional 20 hours.

-

Cool the mixture and quench with 10% hydrochloric acid.

-

Reflux for 2 hours to hydrolyze the imine.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude 2,2-dimethylhex-5-enal by distillation.[2]

Part 1C: Reduction to 2,2-Dimethylhex-5-en-1-ol

-

Dissolve 2,2-dimethylhex-5-enal (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 0.3 eq) portion-wise, maintaining the temperature below 10 °C.[3][4]

-

Stir the reaction mixture at room temperature for 1 hour after the addition is complete.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 2,2-dimethylhex-5-en-1-ol by column chromatography.

| Step | Reactants | Key Reagents | Expected Yield |

| 1A | Isobutyraldehyde, tert-Butylamine | - | ~50%[2] |

| 1B | Imine, Allyl Bromide | EtMgBr, HCl | ~50-60% |

| 1C | 2,2-Dimethylhex-5-enal | NaBH₄ | >90% |

Approach 2: Olefination of Isobutyraldehyde via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[5] In this approach, isobutyraldehyde is reacted with a phosphorus ylide generated from allyltriphenylphosphonium bromide to yield the intermediate aldehyde, 2,2-dimethylhex-5-enal. Subsequent reduction affords the target alcohol. A related olefination, the Horner-Wadsworth-Emmons reaction, could also be employed, often favoring the formation of the (E)-alkene.[6][7]

Scientific Rationale

The Wittig reaction proceeds via the nucleophilic addition of the phosphorus ylide to the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane.[5] This four-membered ring intermediate fragments to give the desired alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. The choice of a non-stabilized ylide, such as the one derived from allyl bromide, generally leads to a mixture of (E) and (Z) isomers, though for a terminal alkene, this is not a concern.

Reaction Mechanism

Caption: Wittig reaction mechanism and subsequent reduction.

Detailed Protocols

Part 2A: Preparation of Allyltriphenylphosphonium Bromide

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Add allyl bromide (1.0 eq) and stir the mixture at room temperature for 18-24 hours.[8]

-

A white precipitate will form. Filter the solid, wash with cold toluene and petroleum ether, and dry under vacuum to obtain allyltriphenylphosphonium bromide.[8][9][10]

Part 2B: Wittig Reaction

-

Suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq) portion-wise. Stir for 1-2 hours at this temperature to form the orange-red ylide.

-

Add isobutyraldehyde (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction with water and extract the product with pentane.

-

Filter the organic layer through a pad of silica gel to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate to obtain crude 2,2-dimethylhex-5-enal. This can be purified by distillation.

Part 2C: Reduction to 2,2-Dimethylhex-5-en-1-ol

Follow the protocol described in Part 1C .

| Step | Reactants | Key Reagents | Expected Yield |

| 2A | Triphenylphosphine, Allyl Bromide | Toluene | >90%[8] |

| 2B | Phosphonium Salt, Isobutyraldehyde | n-BuLi or NaH | ~25-40% |

| 2C | 2,2-Dimethylhex-5-enal | NaBH₄ | >90% |

Approach 3: Direct Synthesis via Grignard Addition

This is the most direct approach, involving the nucleophilic addition of a pre-formed organometallic reagent, allylmagnesium bromide, to isobutyraldehyde. This one-step reaction forms the carbon-carbon bond and sets the alcohol functionality simultaneously.

Scientific Rationale

Grignard reagents are powerful carbon nucleophiles that readily add to the electrophilic carbon of a carbonyl group.[11] The reaction of allylmagnesium bromide with an aldehyde is a classic example of a 1,2-addition. The magnesium alkoxide intermediate is formed, which is then protonated upon acidic workup to yield the final alcohol product. This method is often quick and efficient for simple substrates.

Experimental Workflow

Caption: Grignard addition for the synthesis of the target molecule's isomer.

Note on Product: This reaction directly yields the constitutional isomer 2,2-dimethylhex-5-en-3-ol. While not the primary target of this guide, it is a closely related and synthetically useful molecule.

Detailed Protocol

Part 3A: Preparation of Allylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small amount of anhydrous diethyl ether.

-

Prepare a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction (indicated by bubbling and heat).

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[12]

-

After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting grey solution of allylmagnesium bromide is used directly in the next step.[13]

Part 3B: Grignard Reaction with Isobutyraldehyde

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of isobutyraldehyde (0.9 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 2,2-dimethylhex-5-en-3-ol by column chromatography or distillation.

| Step | Reactants | Key Reagents | Expected Yield |

| 3A | Allyl Bromide, Mg | Diethyl ether | ~80-90% (in solution) |

| 3B | Isobutyraldehyde, Grignard reagent | NH₄Cl (aq) | ~60-75% |

Conclusion

We have presented three distinct and reliable alkylation-based strategies for the synthesis of 2,2-dimethylhex-5-en-1-ol and its isomer, 2,2-dimethylhex-5-en-3-ol. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for multi-step sequences. The magnesioenamine alkylation offers good control for the synthesis of the target primary alcohol, while the Wittig reaction provides a classic alternative. The Grignard approach is the most direct route to the secondary alcohol isomer. Each protocol has been presented with detailed steps and scientific rationale to ensure successful implementation in the laboratory.

References

-

Stork, G.; Dowd, S. R. α-Alkylation of Aldehydes. Organic Syntheses, 1973 , 53, 46. DOI: 10.15227/orgsyn.053.0046. [Link]

- Patents describing the production of 2,5-dimethylhexadiene from isobutanol and isobutyraldehyde.

-

Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 1954 , 87(9), 1318-1330. DOI: 10.1002/cber.19540870919. [Link]

-

Brown, H. C.; Racherla, U. S. A simple, convenient procedure for the preparation of allylboron reagents in high yield and purity. The Journal of Organic Chemistry, 1986 , 51(4), 427-432. DOI: 10.1021/jo00354a001. [Link]

-

House, H. O.; et al. The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones. Journal of the American Chemical Society, 1965 , 87(5), 961-973. DOI: 10.1021/ja01081a029. [Link]

-

Allylmagnesium bromide. Wikipedia. [Link]

-

Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 1961 , 83(7), 1733-1738. DOI: 10.1021/ja01468a042. [Link]

-

Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 2000 , 609(1-2), 137-151. DOI: 10.1016/S0022-328X(00)00210-2. [Link]

- Process for producing 2,5-dimethyl 2,4-hexadiene.

-

Taylor, M. S.; Jacobsen, E. N. Asymmetric Annulations of Ketenes with Imines Catalyzed by a Chiral Amine. Angewandte Chemie International Edition, 2004 , 43(12), 1502-1505. DOI: 10.1002/anie.200353366. [Link]

-

Seebach, D. T.; et al. Aldol-Type Reactions of Lithium Enolates of Aldehydes and Ketones. Helvetica Chimica Acta, 1980 , 63(4), 1098-1123. DOI: 10.1002/hlca.19800630426. [Link]

-

General procedure for the synthesis of phosphonium salts. Royal Society of Chemistry. [Link]

-

Ashby, E. C.; Laemmle, J.; Neumann, H. M. Grignard reagent additions to ketones. Accounts of Chemical Research, 1974 , 7(8), 272-280. DOI: 10.1021/ar50080a005. [Link]

-

Visible-Light-Promoted Wittig Reaction. National Institutes of Health. [Link]

- Process for producing 2,5-dimethylhexadiene

- Process for the production of 2,6-dimethylhept-5-enal by baeyer-villiger oxidation.

-

The first documented reversible addition of allylmagnesium bromide to a ketone. ACS Publications. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Sodium borohydride. Organic Chemistry Portal. [Link]

-

Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

-

Nickel-Catalyzed Coupling Reactions and Synthetic Studies. DSpace@MIT. [Link]

-

Allyltriphenylphosphonium bromide. PubChem. [Link]

-

Additions of Allyl-, Allenyl-, and Propargylstannanes to Aldehydes and Imines. Wiley Online Library. [Link]

-

Structure–Reactivity Relationships in Lithiated Evans Enolates. National Institutes of Health. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. [Link]

-

Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent. Royal Society of Chemistry. [Link]

-

Ketone Reduction by Sodium Borohydride. University of California, Irvine. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

Selective synthesis of 2,5-dimethyl-2,4-hexadiene. ScienceDirect. [Link]

-

Enolate Reactions. University of Texas at Austin. [Link]

-

Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Allyltriphenylphosphonium bromide | 1560-54-9 [chemicalbook.com]

- 10. Allyltriphenylphosphonium bromide | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

Oxidation of 2,2-Dimethylhex-5-en-1-ol to aldehyde or ketone

Application Note & Protocol Guide

Topic: Selective Oxidation of 2,2-Dimethylhex-5-en-1-ol to 2,2-Dimethylhex-5-enal

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. This document provides a detailed guide for the oxidation of 2,2-dimethylhex-5-en-1-ol, a substrate presenting the dual challenge of a sterically hindered primary alcohol and a potentially reactive terminal alkene. The primary product of this oxidation is the corresponding aldehyde, 2,2-dimethylhex-5-enal; ketone formation is not a direct outcome of oxidizing a primary alcohol.[1][2][3] This guide explores the causality behind choosing an appropriate oxidation strategy, focusing on methods that ensure high chemoselectivity, preventing both over-oxidation to the carboxylic acid and unwanted reactions at the C=C double bond. We present and compare detailed, field-proven protocols for several modern and classical oxidation reagents, including Dess-Martin Periodinane (DMP), Swern oxidation, TEMPO-catalyzed systems, and Pyridinium Chlorochromate (PCC).

Substrate Analysis: 2,2-Dimethylhex-5-en-1-ol

Understanding the substrate's structure is critical for selecting an optimal reaction pathway.

-

Structure: 2,2-dimethylhex-5-en-1-ol (CAS: 56068-50-9) is a primary alcohol.[4]

-

Key Structural Features:

-

Primary Alcohol (-CH₂OH): The site of oxidation. Mild oxidizing agents will convert this to an aldehyde, while strong agents can lead to a carboxylic acid.[3][5]

-

Neopentyl-type Steric Hindrance: The hydroxyl group is attached to a carbon adjacent to a quaternary center. This steric bulk can influence the kinetics of the reaction, sometimes requiring longer reaction times or more reactive reagents compared to unhindered primary alcohols.

-

Terminal Alkene (C₅=C₆): This functional group is susceptible to oxidation or rearrangement under harsh conditions. Therefore, the chosen oxidant must be highly chemoselective for the alcohol.

-

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [4][6] |

| Boiling Point | ~175.2 °C at 760 mmHg[6] |

| Density | ~0.837 g/cm³[6] |

| Flash Point | ~65.4 °C[6] |

The Synthetic Challenge: Chemoselective Oxidation

The primary goal is the conversion of the primary alcohol to an aldehyde while preserving the integrity of the terminal double bond. This requires careful selection of the oxidizing agent to navigate potential side reactions.

Caption: Oxidation pathways for 2,2-dimethylhex-5-en-1-ol.

Comparative Analysis of Oxidation Protocols

The choice of oxidant depends on factors like scale, available equipment, cost, and safety considerations. Below is a summary of suitable methods.

| Method | Key Reagents | Temp. | Typical Time | Pros | Cons |

| Dess-Martin | Dess-Martin Periodinane (DMP) | RT | 1-4 h | Mild, neutral pH, high yield, broad functional group tolerance.[7][8] | Expensive, shock-sensitive/explosive potential, poor atom economy.[8] |

| Swern | DMSO, Oxalyl Chloride, Et₃N | -78 °C | 1-3 h | Inexpensive, reliable, high yield.[9] | Cryogenic temps required, produces foul-smelling dimethyl sulfide.[9][10] |

| TEMPO | TEMPO (cat.), NaOCl, NaBr | 0 °C to RT | 0.5-2 h | Catalytic, "greener," mild conditions, tolerates sensitive groups.[11][12] | Can be substrate-dependent, potential for chlorination with NaOCl.[13] |

| PCC | Pyridinium Chlorochromate | RT | 2-4 h | Readily available, effective for simple oxidations.[14] | Toxic chromium waste, acidic (unsuitable for acid-labile groups), hygroscopic.[14][15] |

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often a first choice due to its mild conditions and high reliability.[8][16] The reaction proceeds via a periodinane intermediate.[7]

Caption: Workflow for Dess-Martin Periodinane oxidation.

Materials:

-

2,2-Dimethylhex-5-en-1-ol (1.0 eq.)

-

Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,2-dimethylhex-5-en-1-ol (1.0 eq.).

-

Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

-

Add DMP (1.2 eq.) to the solution in one portion at room temperature. Caution: DMP is shock-sensitive.[8] Handle with care.

-

Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2,2-dimethylhex-5-enal.

Protocol 2: Swern Oxidation

A classic and robust method that relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive species.[9]

Materials:

-

2,2-Dimethylhex-5-en-1-ol (1.0 eq.)

-

Oxalyl chloride (1.2 - 1.5 eq.)

-

Dimethyl sulfoxide (DMSO), anhydrous (2.2 - 3.0 eq.)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4-5 eq.)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Set up a three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.2 eq.) to the DCM.

-

In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq.) in DCM. Add this solution dropwise to the oxalyl chloride solution, keeping the internal temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of 2,2-dimethylhex-5-en-1-ol (1.0 eq.) in DCM dropwise, again maintaining a temperature below -65 °C. Stir for 30-45 minutes.

-

Add triethylamine (5.0 eq.) dropwise. A thick white precipitate will form. After the addition is complete, allow the reaction to stir for 15 minutes at -78 °C, then warm to room temperature.[10]

-

Quench the reaction by adding water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: The volatile and foul-smelling dimethyl sulfide byproduct may be present.[9]

-

Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-Catalyzed (Anelli-Type) Oxidation

This protocol uses a catalytic amount of TEMPO with household bleach (NaOCl) as the terminal oxidant, making it a more cost-effective and environmentally benign option.[12][17]

Materials:

-

2,2-Dimethylhex-5-en-1-ol (1.0 eq.)

-

TEMPO (2,2,6,6-tetramethylpiperidinyloxy) (0.01 - 0.05 eq.)

-

Potassium bromide (KBr) or Sodium bromide (NaBr) (0.1 eq.)

-

Aqueous sodium hypochlorite (NaOCl, bleach), ~10-13% available chlorine (1.2 eq.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2,2-dimethylhex-5-en-1-ol (1.0 eq.), TEMPO (0.01 eq.), and NaBr (0.1 eq.) in DCM.

-

Add saturated aqueous NaHCO₃ solution.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Add the aqueous NaOCl solution dropwise, ensuring the temperature does not rise above 5-10 °C. The reaction is often accompanied by a color change from orange to a paler yellow.

-

Stir at 0 °C and monitor by TLC. The reaction is typically complete within 30-60 minutes.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Concluding Remarks

The selective oxidation of 2,2-dimethylhex-5-en-1-ol to 2,2-dimethylhex-5-enal is readily achievable with modern synthetic methods. For small-scale laboratory synthesis where cost is secondary to reliability and ease of workup, Dess-Martin Periodinane is an excellent choice. For larger-scale syntheses where cost and waste are concerns, a TEMPO-catalyzed protocol offers a green and efficient alternative. The Swern oxidation remains a powerful and dependable method, provided the laboratory is equipped to handle cryogenic temperatures and the associated byproducts. The choice ultimately rests on balancing the specific requirements of the synthetic campaign with available resources and safety infrastructure.

References

-

Title: Dess–Martin periodinane (DMP) oxidation Source: Chemistry Steps URL: [Link]

-

Title: Swern Oxidation Mechanism Source: Chemistry Steps URL: [Link]

-

Title: Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

-

Title: Oxidation of Alcohols Source: Chemistry LibreTexts URL: [Link]

-

Title: Alcohol to Aldehyde - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: Aldehyde & Ketone Synthesis by Oxidation of Alcohols Source: Study.com URL: [Link]

-

Title: The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant Source: ResearchGate URL: [Link]

-

Title: Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Demystifying The Mechanisms of Alcohol Oxidations Source: Master Organic Chemistry URL: [Link]

-

Title: 2,2-Dimethylhex-5-en-1-ol Source: LookChem URL: [Link]

-

Title: 2,4-dimethyl-5-hexen-2-ol Source: ChemSynthesis URL: [Link]

-

Title: Oxidation of Alcohols to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

-

Title: Reagent Friday: PCC (Pyridinium Chlorochromate) Source: Master Organic Chemistry URL: [Link]

-

Title: Challenges in Oxidation Catalysis Source: ResearchGate URL: [Link]

-

Title: 2,2-Dimethylhex-5-en-1-ol Source: PubChem URL: [Link]

-

Title: TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy Source: Organic Chemistry Portal URL: [Link]

-

Title: Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry Source: AWS URL: [Link]

-

Title: Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex Source: Organic Syntheses URL: [Link]

-

Title: Alcohol Oxidation: "Strong" & "Weak" Oxidants Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of ketones by oxidation of alcohols Source: Organic Chemistry Portal URL: [Link]

-

Title: Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) Source: Organic Synthesis URL: [Link]

-

Title: Alcohol Oxidation Mechanisms and Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: Oxidation by PCC (pyridinium chlorochromate) Source: Chemistry LibreTexts URL: [Link]

-

Title: Selective Partial Oxidation of 2,5-Dimethylhexane with Dioxygen Catalyzed by Manganese Octahedral Molecular Sieves and Promoted by N-Hydroxyphthalimide Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

-

Title: An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate Source: Canadian Science Publishing URL: [Link]

-

Title: Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

-

Title: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent Source: Organic Chemistry Portal URL: [Link]

-

Title: The Swern Oxidation: Mechanism and Features Source: Chemistry Hall URL: [Link]

-

Title: DESS-MARTIN PERIODINANE Source: Organic Syntheses URL: [Link]

-

Title: Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure Source: PubMed URL: [Link]

-

Title: Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) Source: Organic Synthesis URL: [Link]

- Title: Process for producing 2,6-dimethyl-5-hepten-1-al Source: Google Patents URL

-

Title: 2,2-Dimethylcyclohexan-1-ol Source: PubChem URL: [Link]

-

Title: Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: NIH National Library of Medicine URL: [Link]

-

Title: Swern Oxidation Procedure Source: Michigan State University Chemistry URL: [Link]

Sources

- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Aldehyde & Ketone Synthesis by Oxidation of Alcohols | Study.com [study.com]

- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. 2,2-Dimethylhex-5-en-1-ol | C8H16O | CID 10240821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 2,2-Dimethylhex-5-en-1-ol|lookchem [lookchem.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

Technical Support Center: Synthesis of 2,2-Dimethylhex-5-en-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylhex-5-en-1-ol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and side reactions encountered during its synthesis. Our aim is to equip you with the expertise to navigate potential pitfalls and optimize your synthetic outcomes.

Introduction to the Synthesis of 2,2-Dimethylhex-5-en-1-ol

The synthesis of 2,2-Dimethylhex-5-en-1-ol, a valuable building block in organic synthesis, is most commonly achieved through the nucleophilic addition of an allyl Grignard reagent to 2,2-dimethyloxirane. This method provides a straightforward approach to constructing the carbon skeleton. However, as with many organometallic reactions, there are potential side reactions that can impact yield and purity. This guide will focus on the Grignard-based approach, address its associated challenges, and briefly discuss an alternative synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My Grignard reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in Grignard reactions are a common issue and can often be traced back to the stability and reactivity of the Grignard reagent itself.

Potential Causes & Solutions:

-

Moisture in Glassware or Reagents: Grignard reagents are highly sensitive to protic sources, including water.[1] Any moisture will quench the reagent, reducing the amount available to react with your epoxide.

-

Solution: Ensure all glassware is rigorously flame-dried or oven-dried prior to use. All solvents and reagents should be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used under an inert atmosphere (e.g., nitrogen or argon).

-

-

Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the formation of the Grignard reagent.

-

Solution: Activate the magnesium before adding the allyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

-

-

Slow or Incomplete Grignard Formation: The reaction between allyl bromide and magnesium may not have gone to completion.

-

Solution: The formation of allylmagnesium bromide is an exothermic reaction. A gentle warming at the start can help initiate the reaction. If it does not start, a small amount of pre-formed Grignard reagent can be added as an initiator. The reaction progress can be monitored by the disappearance of the magnesium turnings.

-

FAQ 2: I've isolated my product, but my NMR spectrum shows unexpected aldehyde and other olefinic proton signals. What are these byproducts and how can I avoid them?

The presence of an aldehyde and additional alkene signals suggests that you are likely dealing with two major side reactions: Lewis acid-catalyzed epoxide rearrangement and isomerization of the product's terminal double bond.

Side Reaction 1: Epoxide Rearrangement

The magnesium bromide (MgBr₂) present in the Grignard reagent is a Lewis acid that can catalyze the rearrangement of 2,2-dimethyloxirane to 2-methylpropanal. This occurs via the formation of a tertiary carbocation intermediate.

-

Mechanism of Epoxide Rearrangement:

-

The Lewis acidic MgBr₂ coordinates to the oxygen of the epoxide, activating it.

-

The C-O bond at the more substituted carbon breaks to form a more stable tertiary carbocation.

-

A hydride shift from the adjacent carbon to the carbocation center results in the formation of 2-methylpropanal.

-

Side Reaction 2: Alkene Isomerization

Traces of acid or metal catalysts can promote the isomerization of the terminal alkene (thermodynamically less stable) in 2,2-Dimethylhex-5-en-1-ol to the more stable internal alkene, 2,2-Dimethylhex-4-en-1-ol.

-

Mechanism of Alkene Isomerization: This can be catalyzed by acid or transition metal impurities. The general mechanism involves protonation of the double bond to form a carbocation, followed by deprotonation to yield the more substituted, thermodynamically favored internal alkene.

Troubleshooting these Side Reactions:

| Issue | Potential Cause | Recommended Solution |

| Presence of 2-methylpropanal | Lewis acid-catalyzed rearrangement of 2,2-dimethyloxirane by MgBr₂. | Lower the reaction temperature: Add the Grignard reagent to the epoxide solution at a low temperature (e.g., 0 °C or -78 °C) to disfavor the rearrangement pathway. Use a less Lewis acidic organometallic reagent: Consider using an organolithium reagent (e.g., allyllithium) which is generally less prone to causing such rearrangements. |

| Presence of 2,2-Dimethylhex-4-en-1-ol | Isomerization of the terminal double bond. | Careful work-up: Avoid strongly acidic conditions during the aqueous work-up. Use a buffered solution (e.g., saturated aqueous NH₄Cl) instead of strong acids like HCl or H₂SO₄. Purification conditions: Avoid exposing the product to high temperatures or acidic conditions during purification. Consider vacuum distillation at a lower temperature. |

Visualizing the Reaction Pathways

Caption: Main and side reaction pathways in the synthesis.

FAQ 3: How can I effectively purify 2,2-Dimethylhex-5-en-1-ol from the identified byproducts?

Purification can be challenging due to the similar boiling points of the desired product and its isomer.

Purification Strategy:

-

Aqueous Work-up: After the reaction is complete, quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide to form the alcohol and precipitate the magnesium salts. Avoid using strong acids which can promote alkene isomerization.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Fractional Distillation: The most effective method for separating the desired product from the isomeric byproduct and any unreacted starting material is fractional distillation under reduced pressure. The lower pressure allows the distillation to be carried out at a lower temperature, minimizing the risk of thermal decomposition or isomerization.

| Compound | Boiling Point (°C at 760 mmHg) | Notes |

| 2-Methylpropanal | 61-64 | Significantly lower boiling point than the alcohol products. |

| 2,2-Dimethylhex-5-en-1-ol | ~175 | Desired product. |

| 2,2-Dimethylhex-4-en-1-ol | Likely very similar to the desired product. | Careful fractional distillation is required for separation. |

FAQ 4: Are there alternative synthetic routes to 2,2-Dimethylhex-5-en-1-ol that might avoid these side reactions?

Yes, the Wittig reaction provides an alternative approach, although it has its own set of potential challenges.

Wittig Reaction Approach:

This would involve the reaction of a phosphonium ylide with an appropriate carbonyl compound. To synthesize 2,2-Dimethylhex-5-en-1-ol, one could envision a reaction between the ylide derived from (3-hydroxy-3,3-dimethylpropyl)triphenylphosphonium bromide and acrolein. However, a more practical approach would be to use a protected alcohol in the ylide.

Potential Side Reactions in the Wittig Route:

-

Stereoselectivity: The Wittig reaction can produce a mixture of E and Z isomers of the alkene, which would require separation.[2]

-

Byproduct Removal: The triphenylphosphine oxide byproduct can be difficult to remove from the reaction mixture and often requires careful chromatography.

-

Compatibility of Functional Groups: The strong base used to generate the ylide can be incompatible with other functional groups in the molecule.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylhex-5-en-1-ol via Grignard Reaction

This is a representative protocol based on general procedures for Grignard reactions with epoxides. All operations should be carried out under an inert atmosphere (N₂ or Ar).

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Allyl bromide

-

2,2-Dimethyloxirane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a single crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Epoxide:

-

In a separate flame-dried flask, prepare a solution of 2,2-dimethyloxirane (1.0 eq) in anhydrous diethyl ether.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the prepared allylmagnesium bromide solution to the epoxide solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum.

-

Workflow Diagram:

Sources

The Synthetic Chemist's Guide to Homoallylic Alcohols: A Comparative Analysis of 2,2-Dimethylhex-5-en-1-ol

Introduction: The Versatile Homoallylic Alcohol Motif

Homoallylic alcohols are a pivotal class of organic molecules, serving as versatile building blocks in the synthesis of a wide array of complex natural products and pharmaceutical agents. Their characteristic 1,5-en-ol structure provides a unique platform for a variety of chemical transformations, including cyclization, oxidation, and cross-coupling reactions. The strategic placement of substituents on the homoallylic alcohol backbone can dramatically influence reactivity, stereochemical outcomes, and ultimately, the synthetic utility of these compounds.

This guide provides an in-depth comparative analysis of 2,2-dimethylhex-5-en-1-ol, a sterically hindered primary homoallylic alcohol, with other structurally diverse homoallylic alcohols. We will explore the profound impact of the gem-dimethyl group on key chemical transformations, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted homoallylic alcohols in their synthetic endeavors.

Synthesis of 2,2-Dimethylhex-5-en-1-ol: A Practical Approach

The efficient synthesis of 2,2-dimethylhex-5-en-1-ol is a prerequisite for its utilization in more complex synthetic routes. A reliable and scalable approach involves the Grignard reaction between allylmagnesium bromide and 2,2-dimethylpentanal.

Workflow for the Synthesis of 2,2-Dimethylhex-5-en-1-ol:

Caption: Synthesis of 2,2-dimethylhex-5-en-1-ol via Grignard reaction.

Experimental Protocol: Synthesis of 2,2-Dimethylhex-5-en-1-ol

Materials:

-

Magnesium turnings

-

Allyl bromide[1]

-

Dry diethyl ether

-

2,2-Dimethylpentanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in dry diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent.[1]

-

Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2,2-dimethylpentanal in dry diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 2,2-dimethylhex-5-en-1-ol.

Comparative Reactivity Analysis: The Influence of the Gem-Dimethyl Group

The presence of the gem-dimethyl group at the C2 position of 2,2-dimethylhex-5-en-1-ol introduces significant steric hindrance and conformational constraints that profoundly influence its reactivity compared to less substituted homoallylic alcohols. This is most evident in intramolecular cyclization reactions, a phenomenon known as the Thorpe-Ingold effect .

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The Thorpe-Ingold effect describes the acceleration of a cyclization reaction due to the presence of geminal substituents on the carbon chain connecting the two reacting centers.[1] These bulky groups compress the internal bond angle, bringing the reactive termini closer together and reducing the entropic barrier to cyclization.

Mechanism of the Thorpe-Ingold Effect:

Caption: Compression of the internal bond angle (θ) by the gem-dimethyl group.

This pre-organization of the molecule into a more favorable conformation for cyclization leads to significantly enhanced reaction rates.

Case Study 1: Prins Cyclization for Tetrahydropyran Synthesis

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful method for the synthesis of substituted tetrahydropyrans, which are prevalent motifs in many natural products. The Thorpe-Ingold effect plays a crucial role in the efficiency of this transformation.

Comparative Prins Cyclization:

| Entry | Homoallylic Alcohol | Aldehyde | Product | Relative Rate |

| 1 | Hex-5-en-1-ol | Benzaldehyde | 2-Phenyl-tetrahydropyran-4-ol | 1 |

| 2 | 2,2-Dimethylhex-5-en-1-ol | Benzaldehyde | 6,6-Dimethyl-2-phenyl-tetrahydropyran-4-ol | >> 1 |

Note: The relative rates are qualitative and based on the principles of the Thorpe-Ingold effect. Actual quantitative data would require specific kinetic studies.

The gem-dimethyl group in 2,2-dimethylhex-5-en-1-ol is expected to significantly accelerate the rate of the Prins cyclization compared to its unhindered counterpart, hex-5-en-1-ol. This allows for milder reaction conditions and often leads to higher yields of the desired tetrahydropyran product.

Proposed Mechanism of Prins Cyclization:

Caption: General mechanism of the Prins cyclization.

Experimental Protocol: Prins Cyclization

Materials:

-

2,2-Dimethylhex-5-en-1-ol

-

Benzaldehyde

-

Lewis acid catalyst (e.g., BF₃·OEt₂, InCl₃) or Brønsted acid (e.g., p-toluenesulfonic acid)

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2,2-dimethylhex-5-en-1-ol and benzaldehyde in anhydrous dichloromethane at 0 °C, add the acid catalyst portion-wise.

-

Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Case Study 2: Oxidation to Aldehydes

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For sterically hindered primary alcohols like 2,2-dimethylhex-5-en-1-ol, the choice of oxidant and reaction conditions is critical to avoid side reactions and achieve high yields. Pyridinium chlorochromate (PCC) is an effective reagent for this purpose, as it is a mild oxidant that typically does not over-oxidize the aldehyde to a carboxylic acid.[2][3][4]

Comparative Oxidation with PCC:

| Entry | Homoallylic Alcohol | Product | Relative Rate |

| 1 | Hex-5-en-1-ol | Hex-5-enal | 1 |

| 2 | 2,2-Dimethylhex-5-en-1-ol | 2,2-Dimethylhex-5-enal | < 1 |

Note: The relative rates are qualitative predictions. The steric hindrance around the hydroxyl group in 2,2-dimethylhex-5-en-1-ol is expected to decrease the rate of oxidation compared to an unhindered primary alcohol.

While the gem-dimethyl group accelerates intramolecular reactions, it can hinder intermolecular reactions where a reagent needs to access a sterically congested reactive site. In the case of oxidation, the bulky PCC reagent may approach the hydroxyl group of 2,2-dimethylhex-5-en-1-ol more slowly than that of hex-5-en-1-ol, potentially leading to a slower reaction rate. However, the reaction is still expected to proceed cleanly to the desired aldehyde.

Experimental Protocol: PCC Oxidation

Materials:

-

2,2-dimethylhex-5-en-1-ol

-

Anhydrous dichloromethane

-

Celite® or silica gel

Procedure:

-

To a stirred suspension of PCC and Celite® in anhydrous dichloromethane, add a solution of 2,2-dimethylhex-5-en-1-ol in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by distillation or column chromatography.

Applications in Synthesis

The unique reactivity of 2,2-dimethylhex-5-en-1-ol and its derivatives makes them valuable intermediates in the synthesis of various target molecules, particularly in the fragrance and natural product sectors.

-

Fragrance Chemistry: The aldehyde derivative, 2,2-dimethylhex-5-enal, can serve as a precursor for the synthesis of complex fragrance molecules. Homoallylic alcohols and their corresponding aldehydes are key building blocks for ionones and damascones, which are prized for their floral and fruity scents.[5][6][7]

-

Natural Product Synthesis: The ability of 2,2-dimethylhex-5-en-1-ol to readily undergo Prins cyclization provides an efficient route to highly substituted tetrahydropyran rings. This structural motif is a common feature in a wide range of biologically active natural products. The predictable stereochemical outcomes often observed in these cyclizations are particularly advantageous in the context of total synthesis.

Conclusion

2,2-Dimethylhex-5-en-1-ol stands out as a homoallylic alcohol with distinct and synthetically valuable properties. The presence of the gem-dimethyl group, through the Thorpe-Ingold effect, significantly enhances its propensity for intramolecular cyclization, offering an efficient pathway to complex cyclic ethers. While this steric bulk can temper the rate of some intermolecular reactions, it does not preclude key transformations such as oxidation to the corresponding aldehyde.

By understanding the interplay of steric and electronic effects, chemists can strategically employ 2,2-dimethylhex-5-en-1-ol and other substituted homoallylic alcohols to achieve their synthetic goals with greater efficiency and control. This guide serves as a foundational resource for harnessing the full potential of these versatile building blocks in the pursuit of novel and complex molecular architectures.

References

Sources

- 1. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

Characterization of 2,2-Dimethylhex-5-en-1-ol reaction products

An In-Depth Guide to the Characterization of 2,2-Dimethylhex-5-en-1-ol Reaction Products

Introduction: The Versatility of a Bifunctional Building Block

2,2-Dimethylhex-5-en-1-ol is a bifunctional organic molecule possessing two key reactive centers: a sterically hindered primary alcohol and a terminal carbon-carbon double bond. This unique structural arrangement makes it a valuable substrate in organic synthesis, offering pathways to a diverse range of derivatives. The gem-dimethyl group adjacent to the alcohol provides steric hindrance that can influence reaction kinetics and selectivity, while the terminal alkene is readily accessible for a variety of addition reactions. Understanding the products derived from this substrate requires a multi-faceted analytical approach to unequivocally determine their structure, purity, and stereochemistry.

This guide provides a comprehensive comparison of common synthetic transformations of 2,2-Dimethylhex-5-en-1-ol, detailing the experimental rationale, robust characterization protocols, and comparative data for researchers in synthetic chemistry and drug development.

Table 1: Physicochemical Properties of 2,2-Dimethylhex-5-en-1-ol

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | 175.18 °C at 760 mmHg | [2] |

| Density | 0.837 g/cm³ | [2] |

| Refractive Index | 1.439 | [2] |

| CAS Number | 56068-50-9 | [1] |

The Reaction Landscape: A Dichotomy of Reactivity

The synthetic utility of 2,2-Dimethylhex-5-en-1-ol stems from the ability to selectively target either the hydroxyl group or the vinyl group. The choice of reagents and reaction conditions dictates the transformation, allowing for a strategic and stepwise construction of more complex molecules. The primary reaction pathways explored in this guide are oxidation and esterification at the alcohol, and epoxidation, dihydroxylation, and ozonolysis at the alkene.

Caption: Primary reaction pathways for 2,2-Dimethylhex-5-en-1-ol.

Reactions at the Hydroxyl Group: Oxidation & Esterification

Oxidation: Accessing Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in 2,2-Dimethylhex-5-en-1-ol can yield either the corresponding aldehyde (2,2-dimethylhex-5-enal) or carboxylic acid (2,2-dimethylhex-5-enoic acid). The choice of oxidant is critical to selectively obtain the desired product.

-

Comparative Analysis: Mild oxidants, such as Pyridinium Chlorochromate (PCC), are typically used in anhydrous solvents like dichloromethane (DCM) to stop the oxidation at the aldehyde stage. Over-oxidation to the carboxylic acid is minimized because the reaction conditions lack the water necessary for hydrate formation. In contrast, strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) in aqueous conditions will readily oxidize the primary alcohol through the aldehyde hydrate intermediate to the carboxylic acid.

Table 2: Comparative Characterization Data for Oxidation Products

| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Starting Material | 3350 (br, O-H), 3075 (=C-H), 1640 (C=C) | ~3.3 (s, 2H, -CH₂OH), 4.9-5.1 (m, 2H, =CH₂), 5.7-5.9 (m, 1H, -CH=) | ~70 (-CH₂OH), 114 (=CH₂), 138 (-CH=) |

| Aldehyde Product | 3075 (=C-H), 2820, 2720 (C-H, aldehyde) , 1725 (C=O) , 1640 (C=C) | 9.5 (s, 1H, -CHO) , 4.9-5.1 (m, 2H, =CH₂), 5.7-5.9 (m, 1H, -CH=) | ~204 (-CHO) , 115 (=CH₂), 137 (-CH=) |

| Carboxylic Acid Product | 2500-3300 (br, O-H) , 3075 (=C-H), 1710 (C=O) , 1640 (C=C) | ~11-12 (br s, 1H, -COOH) , 4.9-5.1 (m, 2H, =CH₂), 5.7-5.9 (m, 1H, -CH=) | ~180 (-COOH) , 115 (=CH₂), 137 (-CH=) |

Experimental Protocol: PCC Oxidation to 2,2-Dimethylhex-5-enal

-

Rationale: This protocol uses PCC, a reliable reagent for converting primary alcohols to aldehydes without significant over-oxidation, provided the reaction is run under anhydrous conditions. The silica gel plug filtration is a rapid and effective method for removing the chromium byproducts.

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and pyridinium chlorochromate (PCC, 1.5 eq). Stir the resulting orange slurry for 15 minutes.

-

Reaction: Dissolve 2,2-Dimethylhex-5-en-1-ol (1.0 eq) in anhydrous DCM (20 mL) and add it to the PCC slurry in one portion. The mixture will turn dark brown.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-3 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and stir for 15 minutes. Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure aldehyde.

Characterization Workflow: Oxidation Products

Caption: Workflow for the characterization of oxidation products.

Reactions at the Alkene Group: Addition Pathways

The terminal double bond is susceptible to a variety of electrophilic addition reactions. These transformations leave the primary alcohol untouched, providing orthogonal synthetic routes.

Epoxidation: Formation of a Three-Membered Ring

Epoxidation introduces a reactive oxirane ring into the molecule, creating 2-((2,2-dimethyloxiran-2-yl)methyl)ethane-1,1-diyl)oxirane, a valuable intermediate for subsequent nucleophilic ring-opening reactions.

-

Comparative Analysis: Meta-chloroperoxybenzoic acid (m-CPBA) is a common, reliable, and commercially available reagent for epoxidation.[3] The reaction proceeds via a concerted mechanism, delivering the oxygen atom to one face of the alkene. For homoallylic alcohols like 2,2-Dimethylhex-5-en-1-ol, directed epoxidation methods like the Sharpless Asymmetric Epoxidation can be employed to achieve high enantioselectivity, which is crucial in drug development.[4] This method uses a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide. The choice of (+)- or (-)-DET determines which enantiomer of the epoxide is formed.

Experimental Protocol: m-CPBA Epoxidation

-

Setup: Dissolve 2,2-Dimethylhex-5-en-1-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reaction: Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over several hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated sodium bicarbonate, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Characterization of 2-((2,2-dimethyloxiran-2-yl)methyl)ethane-1,1-diyl)oxirane

-

NMR Spectroscopy: The most telling change is the disappearance of the alkene proton signals (δ 4.9-5.9 ppm) and the appearance of characteristic signals for the epoxide ring protons, typically in the δ 2.5-3.0 ppm range.

-

IR Spectroscopy: The C=C stretch at ~1640 cm⁻¹ will disappear. The broad O-H stretch from the alcohol group will remain.

-

Mass Spectrometry: The product will have a molecular weight of 144.24 g/mol , an increase of 16 Da corresponding to the addition of one oxygen atom.

Syn-Dihydroxylation: Creating a Vicinal Diol

This reaction converts the alkene into a vicinal diol (2,2-dimethylhexane-1,5,6-triol), adding a hydroxyl group to each carbon of the former double bond.

-

Rationale & Reagent Comparison: The reaction is typically performed using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). Both reagents add to the double bond in a concerted, syn-fashion, resulting in a diol where both new hydroxyl groups are on the same face of the carbon chain.[5][6] Due to the high toxicity and cost of OsO₄, it is almost always used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the Os(VIII) species in situ. This approach is generally higher yielding and cleaner than using stoichiometric KMnO₄.

Experimental Protocol: Catalytic OsO₄ Dihydroxylation

-

Setup: In a round-bottom flask, dissolve 2,2-Dimethylhex-5-en-1-ol (1.0 eq) in a 10:1 mixture of acetone and water.

-

Reaction: Add N-methylmorpholine N-oxide (NMO, 1.2 eq), followed by a catalytic amount of osmium tetroxide (approx. 2 mol %, typically as a 2.5% solution in t-butanol).

-

Monitoring: Stir the mixture at room temperature. The reaction is usually complete in 12-24 hours. Monitor by TLC.

-

Workup: Quench the reaction by adding a small amount of solid sodium sulfite and stir for 30 minutes. Filter the mixture through a pad of Celite to remove manganese dioxide.

-

Purification: Concentrate the filtrate to remove the acetone. Extract the remaining aqueous solution with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude triol, which can be purified by chromatography.